1-Bromo-2,2,3-trimethylpentane

Catalog No.
S13687070
CAS No.
M.F
C8H17Br
M. Wt
193.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,2,3-trimethylpentane

Product Name

1-Bromo-2,2,3-trimethylpentane

IUPAC Name

1-bromo-2,2,3-trimethylpentane

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

InChI

InChI=1S/C8H17Br/c1-5-7(2)8(3,4)6-9/h7H,5-6H2,1-4H3

InChI Key

VFKRRIBSUZCYSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C)CBr

1-Bromo-2,2,3-trimethylpentane is an organic compound classified as an alkyl halide. Its molecular formula is C8H17BrC_8H_{17}Br, and it has a molecular weight of approximately 193.12 g/mol. The compound features a bromine atom attached to the first carbon of a branched pentane chain, which also includes three methyl groups on the second and third carbons. This unique structure contributes to its physical and chemical properties, such as its boiling point and reactivity.

The structural representation of 1-bromo-2,2,3-trimethylpentane can be described using the Simplified Molecular Input Line Entry System (SMILES) notation as CCC(C)C(C)(C)CBr, indicating the arrangement of carbon and bromine atoms within the molecule .

Typical for alkyl halides:

  • Free Radical Halogenation: This reaction involves the substitution of hydrogen atoms by bromine under free radical conditions. The process typically requires heat or ultraviolet light to initiate the formation of bromine radicals, which then react with the alkyl halide . The stability of the resulting radicals influences the reaction pathway, often favoring tertiary carbon substitutions due to their greater stability.
  • Elimination Reactions: In the presence of strong bases such as sodium ethoxide, 1-bromo-2,2,3-trimethylpentane can undergo dehydrohalogenation to form alkenes. The elimination mechanism typically yields alkenes as major products, depending on the sterics and electronics of the substrate .
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through mechanisms such as SN2S_N^2 or SN1S_N^1, depending on the conditions and the nature of the nucleophile used.

1-Bromo-2,2,3-trimethylpentane can be synthesized through several methods:

  • Bromination of 2,2,3-trimethylpentane: The most straightforward method involves the direct bromination of 2,2,3-trimethylpentane using bromine in the presence of light or heat. This process leads to the formation of 1-bromo-2,2,3-trimethylpentane along with other possible brominated products depending on reaction conditions .
  • Allylic Bromination: Utilizing N-bromosuccinimide (NBS) in a radical chain reaction can selectively brominate allylic positions adjacent to double bonds in related compounds. This method may provide a controlled approach to synthesize similar brominated derivatives .

1-Bromo-2,2,3-trimethylpentane finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules through substitution and elimination reactions.
  • Research: This compound is useful in studying reaction mechanisms involving free radicals and substitution reactions due to its structural characteristics.
  • Chemical Industry: It may be employed in manufacturing specialty chemicals or as a reagent in laboratory settings.

Interaction studies involving 1-bromo-2,2,3-trimethylpentane primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting reaction outcomes in synthetic applications. For example:

  • Reactivity with Nucleophiles: The compound can react with nucleophiles such as hydroxide ions or alkoxides to undergo nucleophilic substitution reactions.
  • Radical Stability: Studies on radical stability during free radical halogenation provide insights into selectivity and product distribution in reactions involving this compound .

1-Bromo-2,2,3-trimethylpentane shares similarities with other bromoalkanes but has unique structural features that influence its reactivity and properties. Here are some similar compounds for comparison:

Compound NameMolecular FormulaKey Features
1-Bromo-2-methylpentaneC6H13BrC_6H_{13}BrLess branched; simpler structure
1-Bromo-3-methylpentaneC6H13BrC_6H_{13}BrDifferent branching pattern; distinct reactivity
1-Bromo-2,4-dimethylpentaneC8H17BrC_8H_{17}BrDifferent branching; potential steric hindrance
1-Bromo-3,3-dimethylbutaneC7H15BrC_7H_{15}BrSimilar molecular weight; different carbon framework

The uniqueness of 1-bromo-2,2,3-trimethylpentane lies in its specific branching pattern that affects its physical properties such as boiling point and reactivity compared to these structurally similar compounds. Its tertiary carbon structure also influences its stability during radical reactions more favorably than primary or secondary counterparts.

1-Bromo-2,2,3-trimethylpentane (IUPAC name: 1-bromo-2,2,3-trimethylpentane) is a brominated alkane with the molecular formula C₈H₁₇Br and a molecular weight of 193.13 g/mol. The systematic naming follows IUPAC rules, where the longest carbon chain (pentane) is numbered to assign the bromine atom the lowest possible position. The structure features a bromine atom at position 1 and methyl groups at positions 2, 2, and 3, resulting in a highly branched tertiary carbon center.

Structural Features:

  • SMILES Notation: CC(C)(C)C(C)(Br)CC
  • Stereochemistry: The tertiary carbon (C1) bonded to bromine creates a chiral center, though racemization may occur under certain conditions.

A comparison with related compounds highlights its structural uniqueness:

Property1-Bromo-2,2,3-trimethylpentane2-Bromo-2,4,4-trimethylpentane
Molecular FormulaC₈H₁₇BrC₈H₁₇Br
Molecular Weight193.13 g/mol193.13 g/mol
Substituent Positions1-Br; 2,2,3-CH₃2-Br; 2,4,4-CH₃

Historical Context and Discovery

The synthesis of 1-bromo-2,2,3-trimethylpentane aligns with mid-20th-century advancements in halogenation techniques. Early methods involved free-radical bromination of 2,2,3-trimethylpentane or nucleophilic substitution of corresponding alcohols with hydrobromic acid. Its characterization became feasible with the advent of spectroscopic tools like NMR and IR in the 1960s, enabling precise structural elucidation.

Position Within Bromoalkane Classification

As a tertiary bromoalkane, the bromine atom is bonded to a carbon connected to three alkyl groups. This classification influences its reactivity:

  • Nucleophilic Substitution: Tertiary bromoalkanes favor SN1 mechanisms due to carbocation stability.
  • Elimination Reactions: Predominantly undergo E2 pathways under basic conditions, forming alkenes.

Comparative reactivity with other bromoalkanes:

Bromoalkane TypeExampleReactivity Profile
Primary1-BromopropaneSN2-dominated, slower SN1
Secondary2-BromobutaneMixed SN1/SN2 mechanisms
Tertiary1-Bromo-2,2,3-trimethylpentaneSN1 and E2 predominant

Direct bromination of 2,2,3-trimethylpentane represents the most straightforward approach to synthesizing 1-bromo-2,2,3-trimethylpentane [1]. This methodology involves the direct substitution of a hydrogen atom with a bromine atom on the branched alkane substrate. The reaction typically proceeds through a free radical mechanism initiated by ultraviolet light or elevated temperatures [2].

The general reaction can be represented as: 2,2,3-trimethylpentane + bromine → 1-bromo-2,2,3-trimethylpentane + hydrogen bromide [3]. Under standard conditions, ultraviolet light is employed to split the bromine molecule into two reactive radicals, which then participate in a chain reaction mechanism [2] [3]. The reaction conditions typically involve temperatures ranging from 25 to 125 degrees Celsius in non-polar solvents such as carbon tetrachloride [3] [4].

The regioselectivity of direct bromination strongly favors tertiary carbon-hydrogen bonds over secondary and primary positions [5] [4]. This selectivity pattern (tertiary > secondary > primary) results from the relative stability of the intermediate radicals formed during the hydrogen abstraction step [5]. For 2,2,3-trimethylpentane, the most favorable sites for bromination are the tertiary carbon positions at the 2 and 3 positions of the pentane chain [6].

MethodReaction ConditionsRegioselectivityTypical Yield (%)Advantages
Ultraviolet-initiated radical brominationBromine, ultraviolet light, 25-125°C, carbon tetrachloride or other non-polar solventFavors tertiary carbon-hydrogen positions (carbon-2 and carbon-3)60-82Simple setup, inexpensive reagents
N-bromosuccinimide/carbon tetrachloride radical brominationN-bromosuccinimide, azobisisobutyronitrile initiator, carbon tetrachloride, reflux, infrared lampFavors tertiary carbon-hydrogen positions with high selectivity68-90Higher selectivity than direct bromine, milder conditions
Iron-catalyzed brominationIron(II) complex, hydrogen peroxide or tert-butyl hydroperoxide oxidant, room temperatureHighly selective for tertiary carbon-hydrogen positions50-75High regioselectivity, catalytic amounts
Ruthenium-catalyzed bromination[{Ruthenium(p-cymene)chloride2}2], tetrabutylammonium tribromide, directing group requiredMeta-selective (requires directing group)65-85Unique regioselectivity patterns possible
Photoredox-catalyzed brominationRuthenium(bipyridine)3chloride2 catalyst, visible light, bromide source, room temperatureModerate selectivity, substrate dependent55-80Mild conditions, visible light, room temperature

The kinetic isotope effects observed in direct bromination reactions provide evidence that carbon-hydrogen bond activation is the rate-determining step [7]. Studies have demonstrated that the abstraction of tertiary hydrogen atoms occurs preferentially over secondary carbon-bound hydrogen atoms, with selectivity ratios often exceeding 10:1 in favor of tertiary positions [7] [4].

Radical-Mediated Synthesis Pathways

Radical-mediated synthesis pathways offer enhanced control and selectivity compared to direct bromination methods [2] [8]. These approaches utilize various radical initiators and specialized reagents to achieve more efficient transformation of 2,2,3-trimethylpentane to 1-bromo-2,2,3-trimethylpentane.

The Wohl-Ziegler bromination represents a significant advancement in radical-mediated synthesis [8]. This methodology employs N-bromosuccinimide as the brominating agent in combination with a radical initiator such as azobisisobutyronitrile or benzoyl peroxide [9] [8]. The reaction typically proceeds in carbon tetrachloride under reflux conditions with an infrared lamp providing additional thermal energy [9]. This approach demonstrates superior selectivity compared to direct molecular bromine, with yields often ranging from 68 to 90 percent [9].

The mechanism of Wohl-Ziegler bromination involves three distinct phases: initiation, propagation, and termination [2] [8]. During initiation, the radical initiator decomposes to form free radicals that subsequently abstract hydrogen atoms from N-bromosuccinimide [8]. The propagation steps involve hydrogen abstraction from the alkane substrate followed by bromine transfer from N-bromosuccinimide to the alkyl radical [2] [8]. Termination occurs through various radical-radical combination reactions [2].

PathwayReagentsMechanism StepsSelectivity PatternReaction Conditions
Free radical chain reactionBromine, ultraviolet light or heat (125°C)Initiation, Propagation, Termination3° > 2° > 1° carbon-hydrogen bondsNon-polar solvent, 25-125°C, ultraviolet light
Wohl-Ziegler brominationN-bromosuccinimide, azobisisobutyronitrile or peroxide initiator, carbon tetrachlorideRadical formation, hydrogen-abstraction, BrominationHigh selectivity for 3° positionsRefluxing carbon tetrachloride, infrared lamp or heat, 4-24h
Photochemical radical brominationBromine, visible or ultraviolet light, non-polar solventPhotolysis of bromine, hydrogen-abstraction, RecombinationSimilar to free radical (3° > 2° > 1°)Room temperature, light source, 1-8h
Peroxide-initiated radical brominationBromine, benzoyl peroxide or tert-butyl peroxidePeroxide decomposition, Radical formation, BrominationSlightly lower selectivity than ultraviolet-initiated60-80°C, anhydrous conditions, 2-12h
Metal-mediated radical brominationIron bromide or copper bromide, oxidant, radical initiatorMetal-halogen exchange, Radical formation, BrominationEnhanced selectivity through metal coordinationRoom temperature to 80°C, 2-24h

Photochemical radical bromination utilizes visible or ultraviolet light to initiate the radical chain process [10]. This approach offers the advantage of mild reaction conditions and can be conducted at room temperature [10]. The photoredox catalysis methodology employs ruthenium(bipyridine)3 complexes to generate bromine radicals in situ from bromide sources [10]. This method demonstrates good functional group tolerance and can be applied to complex molecular frameworks.

Peroxide-initiated radical bromination employs organic peroxides such as benzoyl peroxide or tert-butyl peroxide as initiators [4]. These systems typically operate at temperatures between 60 and 80 degrees Celsius and require anhydrous conditions to prevent side reactions [4]. The selectivity patterns observed in peroxide-initiated systems are generally similar to those of ultraviolet-initiated reactions, though slightly reduced overall selectivity may be observed [4].

Catalytic Alkylation-Halogenation Approaches

Catalytic alkylation-halogenation approaches represent advanced methodologies that employ transition metal catalysts to achieve selective carbon-hydrogen bond functionalization [7] [11]. These methods offer enhanced control over regioselectivity and can provide access to products that are difficult to obtain through traditional radical processes.

Iron-catalyzed halogenation systems utilize iron(II) complexes with tetradentate ligands to achieve selective carbon-hydrogen bond activation [7]. The dichloroiron(II) complex of 3,7-dimethyl-9-oxo-2,4-bis(2-pyridyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate methyl ester demonstrates exceptional activity when oxidized with hydrogen peroxide, tert-butyl hydroperoxide, or iodosylbenzene [7]. These systems efficiently oxidize and halogenate alkanes, with kinetic deuterium isotope effects confirming that carbon-hydrogen activation is the rate-determining step [7].

The iron-catalyzed systems show remarkable preference for tertiary over secondary carbon-bound hydrogen atoms [7]. This selectivity is quantified through halogenation studies of adamantane, which serves as a model substrate for evaluating carbon-hydrogen bond selectivity [7]. The reaction efficiencies, measured as yields in stoichiometric reactions and turnover numbers in catalytic processes, depend significantly on the choice of oxidant [7].

ApproachCatalyst SystemBrominating AgentReaction ConditionsSubstrate Scope
Iron-catalyzed carbon-hydrogen activationIron(II) complex with tetradentate ligandBromine with oxidant (hydrogen peroxide, tert-butyl hydroperoxide)Room temperature, oxidant, 6-24hAlkanes, preference for tertiary carbon-hydrogen bonds
Ruthenium-catalyzed bromination[{Ruthenium(p-cymene)chloride2}2] complexTetrabutylammonium tribromideDirecting group required, 80-120°C, 12-24hArenes with directing groups
Copper-mediated halogenationCopper bromide/copper acetate systemCopper bromide or N-bromosuccinimide60-100°C, oxidant, 6-24hActivated carbon-hydrogen bonds (benzylic, allylic)
Palladium-catalyzed carbon-hydrogen functionalizationPalladium acetate with phosphine ligandsN-bromosuccinimide or bromide salts80-120°C, additive (silver acetate), 12-48hArenes, heteroarenes, activated alkanes
Photoredox catalysisRuthenium(bipyridine)3chloride2 or organic photoredox catalystBromide salts with oxidantVisible light, room temperature, 4-24hDiverse substrates, mild conditions

Ruthenium-catalyzed meta-selective carbon-hydrogen bromination represents a breakthrough in regioselective halogenation [11]. The [{ruthenium(p-cymene)chloride2}2] catalyst system enables functionalization of the meta carbon-hydrogen bond of 2-phenylpyridine derivatives using tetrabutylammonium tribromide [11]. This methodology proceeds through ortho ruthenation to afford an arylruthenium intermediate that exhibits strong directing effects for functionalization at the carbon-hydrogen position para to the carbon-ruthenium bond [11].

Photoredox catalysis has emerged as a powerful tool for mild halogenation reactions [10]. The methodology utilizes visible light-induced photoredox processes where bromine is generated in situ from the oxidation of bromide by ruthenium(bipyridine)3 in its oxidized state [10]. Both the bromine source and the ruthenium catalyst result from the oxidative quenching process, creating an efficient catalytic cycle [10].

Palladium-catalyzed carbon-hydrogen functionalization systems offer versatility in substrate scope and reaction conditions [12]. These catalysts can facilitate allylic alkylation processes where common leaving groups include halogens such as chlorine, bromine, and iodine [12]. The palladium systems demonstrate high stereoselectivity and proceed through double nucleophilic substitution mechanisms that maintain retention of configuration [12].

Stereochemical Control in Synthesis

Stereochemical control in the synthesis of 1-bromo-2,2,3-trimethylpentane presents unique challenges due to the need to establish specific three-dimensional arrangements of atoms during the bromination process [13] [14]. Various strategies have been developed to achieve stereoselective bromination, ranging from substrate-controlled approaches to the use of chiral catalysts and auxiliaries.

Asymmetric bromination using chiral catalysts represents the most direct approach to stereochemical control [14]. Chiral iodobenzene catalysts, such as 2,6-di-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]iodobenzene (R-IBAM), have been developed for catalytic asymmetric bromination of alkenes [14]. These catalysts are hypothesized to deliver bromine cation to the substrate via a hypervalent iodine(III)-bromine bond [14]. The preparation of these catalysts requires enantiopure 1,2-diphenylethylene diamine to form the chiral amidine moieties [14].

Substrate-controlled stereoselectivity relies on existing stereocenters or conformational preferences within the substrate to direct the approach of the brominating agent [13]. The Felkin-Anh stereocontrol model provides a framework for predicting the stereochemical outcome of reactions involving carbonyl-containing substrates [13]. In the context of bromination reactions, steric interactions between the incoming bromine and existing substituents determine the preferred facial approach [13].

MethodKey ComponentsMechanismTypical StereoselectivityLimitations
Asymmetric bromination with chiral catalystChiral iodobenzene catalysts (e.g., R-IBAM)Delivery of bromine cation via hypervalent iodine(III)-bromine bondModerate to high (60-95% enantiomeric excess)Limited substrate scope, sensitive to steric factors
Substrate-controlled stereoselectivityExisting stereocenter directing brominationSteric/electronic control by existing groupsSubstrate dependent (diastereoselectivity)Requires existing stereocenter in substrate
Chiral auxiliary approachRemovable chiral directing groupFacial selectivity via auxiliaryGood to excellent (80-98% diastereomeric excess)Additional steps for auxiliary installation/removal
Stereoselective radical brominationChiral environment for radical reactionsSelective hydrogen-abstraction in chiral environmentLow to moderate (20-60% enantiomeric excess)Challenging to control radical processes
Transition metal-catalyzed stereoselective brominationChiral ligands on transition metal catalystsMetal-coordinated delivery of bromineModerate to good (50-85% enantiomeric excess)Often requires specialized ligands and conditions

Chiral auxiliary approaches involve the temporary attachment of a chiral directing group to the substrate [13]. The auxiliary influences the stereochemical outcome of the bromination reaction through steric or electronic effects, after which it can be removed to reveal the desired stereoisomer [13]. This strategy has proven particularly effective in cases where direct asymmetric induction is challenging to achieve.

Stereoselective radical bromination represents a more challenging approach due to the inherent difficulty in controlling radical intermediates [13]. However, specific reaction conditions and chiral environments can influence the selectivity of hydrogen abstraction steps [13]. The use of chiral solvents, templates, or confined reaction environments has shown promise in achieving modest levels of stereocontrol in radical processes.

Transition metal-catalyzed stereoselective bromination combines the advantages of metal catalysis with chiral ligand systems [13] [11]. These approaches often employ chiral phosphine ligands or other coordinating groups that create asymmetric environments around the metal center [13]. The metal-coordinated delivery of bromine can lead to enhanced stereoselectivity compared to non-catalyzed processes [11].

XLogP3

4

Exact Mass

192.05136 g/mol

Monoisotopic Mass

192.05136 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

Explore Compound Types